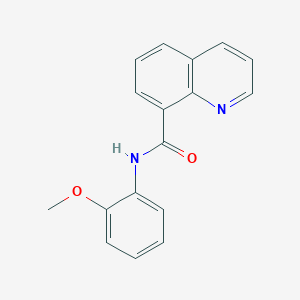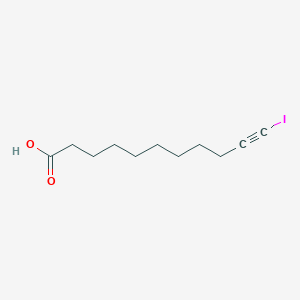
N-(2-bromophenyl)-2-methylsulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-methylsulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it useful in areas such as drug development, chemical synthesis, and biological research.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-2-methylsulfanylacetamide is not yet fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-methylsulfanylacetamide has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, analgesic, and anticancer properties. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(2-bromophenyl)-2-methylsulfanylacetamide is its versatility. It can be used in various fields, including drug development, chemical synthesis, and biological research. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of this compound is its potential toxicity. It is essential to use appropriate safety measures and protocols when handling this compound.
Orientations Futures
There are several future directions for research involving N-(2-bromophenyl)-2-methylsulfanylacetamide. One of the primary areas of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, researchers are interested in exploring its potential as a precursor for the synthesis of other biologically active compounds. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in vivo studies.
Conclusion:
In conclusion, N-(2-bromophenyl)-2-methylsulfanylacetamide is a chemical compound with unique properties that make it useful in various scientific fields. Its potential applications in drug development, chemical synthesis, and biological research make it an exciting area of study. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity. However, the promising results from previous studies suggest that this compound has significant potential for future research and development.
Méthodes De Synthèse
The synthesis of N-(2-bromophenyl)-2-methylsulfanylacetamide involves the reaction of 2-bromoaniline with 2-methylsulfanylacetic acid in the presence of a suitable catalyst. The reaction takes place under controlled conditions, and the resulting product is purified through various methods such as recrystallization, chromatography, and distillation.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-methylsulfanylacetamide has several potential applications in scientific research. One of the primary uses of this compound is in drug development. It has been found to exhibit promising activity against various diseases, including cancer, inflammation, and bacterial infections. Additionally, it has been used as a precursor in the synthesis of other biologically active compounds, which can be used in pharmaceuticals.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c1-13-6-9(12)11-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZJPAVCFKGZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-methylsulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)




![1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)
![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)

![1,3,6-trimethyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537015.png)

![5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7537028.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one](/img/structure/B7537040.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(cyclopropanecarbonylamino)phenyl]piperidine-4-carboxamide](/img/structure/B7537042.png)